Cas no 267007-83-0 (S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate))

S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) structure
267007-83-0 structure
Product Name:S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
CAS No:267007-83-0
Molecular Formula:C26H18O2S2
Molecular Weight:426.55
MDL:MFCD16621452
CID:1430824
PubChem ID:329763571

S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Properties

Names and Identifiers

    • Ethanethioic acid,S,S'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
    • S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate
    • S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
    • Thioacetic acid S-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl] ester
    • S,Sμ-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
    • S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC)
    • Ethanethioic acid, S1,S1'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
    • S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate), 97% (HPLC)
    • 1,4-Bis[4-(acetylthio)phenylethynyl]benzene
    • S,S inverted exclamation marka-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
    • AGN-PC-0NHZ9F
    • Thioacetic acid s-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl]ester
    • SCHEMBL13446219
    • 1,4-bis(((4-acetylthio)phenyl)ethynyl)benzene
    • DTXSID10478958
    • S,S'-[1,4-PHENYLENEBIS(2,1-ETHYNEDIYL-4,1-PHENYLENE)]BIS(THIOACETATE)
    • 267007-83-0
    • MDL: MFCD16621452
    • InChIKey: HTBKJDXAIPKGEY-UHFFFAOYSA-N
    • Inchi: 1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3
    • SMILES: C(SC1=CC=C(C#CC2=CC=C(C#CC3=CC=C(SC(C)=O)C=C3)C=C2)C=C1)(=O)C

Computed Properties

  • Exact Mass: 426.07482216g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 426.07482216g/mol
  • Heavy Atom Count: 30
  • Complexity: 658
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6.5
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Melting Point: 179-189 °C

S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Cooke Chemical
S493879-100mg
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
267007-83-0 97%(HPLC)
100mg
RMB 1540.56 2025-02-20
AN HUI ZE SHENG Technology Co., Ltd.
718351-100mg
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC)
267007-83-0 97%(HPLC)
100mg
¥2172.88 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S471730-100mg
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
267007-83-0 97% (HPLC)
100mg
¥2056.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
718351-100MG
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
267007-83-0
100mg
¥2281.5 2023-11-26

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